molecular formula C14H13ClN4O2 B1667606 Arofylline CAS No. 136145-07-8

Arofylline

Cat. No. B1667606
M. Wt: 304.73 g/mol
InChI Key: GVTLDPJNRVMCAL-UHFFFAOYSA-N
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Description

Arofylline, also known as LAS 31025, is a phosphodiesterase inhibitor . It has a chemical formula of C14H13ClN4O2 and a molar mass of 304.73 g/mol .


Molecular Structure Analysis

The molecular structure of Arofylline consists of a purine-2,6-dione core with a propyl group and a 4-chlorophenyl group attached . The CAS number for Arofylline is 136145-07-8 .

Scientific Research Applications

Clinical Anti-Inflammatory Efficacy

Arofylline has been studied for its anti-inflammatory properties, particularly in the treatment of atopic dermatitis in dogs. A study by Ferrer et al. (1999) explored the clinical efficacy of arofylline as a selective phosphodiesterase-4 inhibitor. They conducted a trial on forty atopic dogs, comparing arofylline with prednisone, observing progressive clinical improvements in the clinical signs of atopic dermatitis. However, adverse gastrointestinal signs were noted in many dogs treated with arofylline (Ferrer et al., 1999).

Efficacy in Canine Atopic Dermatitis

Olivry and Mueller (2003) conducted a systematic review of pharmacological interventions for canine atopic dermatitis, which included arofylline. They evaluated the efficacy of various interventions based on clinical trials and found fair evidence against recommending the use of oral arofylline for this condition (Olivry & Mueller, 2003).

General Research on Related Compounds

While not directly related to arofylline, several studies on compounds with similar properties or within the same pharmacological class provide additional context. For example, research on propentofylline, a related compound, has shown its potential as a neuroprotective agent and its efficacy in dementia subtypes, as discussed by Kittner (2000) and Fredholm et al. (1994). These studies explore the mechanisms of action and potential clinical applications of such compounds (Kittner, 2000); (Fredholm et al., 1994).

Safety And Hazards

When handling Arofylline, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-(4-chlorophenyl)-1-propyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLDPJNRVMCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159696
Record name Arofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Arofylline

CAS RN

136145-07-8
Record name Arofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136145-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arofylline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136145078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L38AY71R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-chlorophenyl)-3-n-propyl-6-aminouracil (28.0 g; 0.1 mole), formic acid (15.1 ml; 0.4 moles) and sodium nitrite (7 g; 0.1 mole) in formamide (600 ml) was heated to 60° C. for 10 minutes. The temperature was then increased to 100° C. and sodium dithionite (2.3 g; 0.013 moles) was added over a period of 10 minutes. After addition, the temperature was increased to 190° C., mantained for 30 minutes and the reaction mixture was cooled and extracted with chloroform. The organic solution was extracted with 2N sodium hydroxide aqueous solution, washed with diethyl ether, acidified with 2N hydrochloric acid aqueous solution and extracted with chloroform. The organic extracts were washed with water, dried (Na2SO4) and the solvent was removed in vacuo to give 1-n-propyl-3-(4-chlorophenyl)-xanthine (19.5 g; yield 64.3%). After recrystallization from 90% ethanol, the melting point is 233°-234° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
L Ferrer, J Alberola, M Queralt, P Brazis… - Veterinary …, 1999 - Wiley Online Library
Forty atopic dogs were studied for 28 days after the oral administration of four randomised treatments: (A) arofylline (1 mg/kg) twice daily for four weeks; (B) prednisone (0.5 mg/kg) twice …
P Norman - Expert Opinion on Therapeutic Patents, 1999 - Taylor & Francis
The search for novel phosphodiesterase Type 4 (PDE4) inhibitors remains one of the most active fields within the pharmaceutical industry. Recent progress within the clinical …
Number of citations: 58 www.tandfonline.com
JG Montana, HJ Dyke - 2001 - Elsevier
… Forty atopic dogs were studied for four weeks following oral administration of arofylline (1 mg/kg bid), prednisone or a combination of arofylline and prednisone. Arofylline was as …
Number of citations: 26 www.sciencedirect.com
T Olivry, RS Mueller… - Veterinary …, 2003 - Wiley Online Library
… the use of oral arofylline, leukotriene synthesis inhibitors and … Similarly, in the arofylline RCT, the treatment appeared to be … Sixty and 70% of the 10 dogs treated with arofylline exhibited …
Number of citations: 265 onlinelibrary.wiley.com
V Dal Piaz, MP Giovannoni - European journal of medicinal chemistry, 2000 - Elsevier
… , Arofylline (slow release, 90 mg/day) demonstrated significant improvement of the pulmonary function, as well as a safe profile [125]. PDE inhibitors structurally related to the Arofylline-…
Number of citations: 159 www.sciencedirect.com
NA Molfino - Respiration, 2005 - karger.com
… Arofylline is … arofylline had an EC 25 of 0.1 times that of theophylline. In a doubleblind, placebo-controlled phase III trial in 141 patients with moderate to severe COPD, inhaled arofylline …
Number of citations: 36 karger.com
W Baumer, J Hoppmann, C Rundfeldt… - … & Allergy-Drug …, 2007 - ingentaconnect.com
… Vomiting was the main reason for excluding two dogs treated with arofylline and five dogs treated with arofylline plus prednisone from the trial. Only one dog treated with prednisone …
Number of citations: 181 www.ingentaconnect.com
P Norman - Expert Opinion on Therapeutic Patents, 2000 - Taylor & Francis
… Almirall has yet to confirm that the development of arofylline (3) has been discontinued but the lack of positive information about this agent suggests that this has been the fate of this …
Number of citations: 11 www.tandfonline.com
Y Cho, G Crichlow, J Vermeire, L Leng… - The Journal of …, 2010 - journals.aai.org
AV411 (Ibudilast) is an anti-inflammatory drug that was initially developed for the treatment of bronchial asthma but which also has been used for cerebrovascular and ocular indications…
Number of citations: 1 journals.aai.org
JG Montana, HJ Dyke - Expert opinion on investigational drugs, 2002 - Taylor & Francis
… administration of arofylline (1 mg/ kg bid), prednisone or a combination of both. Arofylline was as … However, a large number of the dogs treated with arofylline vomited and some were …
Number of citations: 222 www.tandfonline.com

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